4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid
CAS No.: 926230-52-6
Cat. No.: VC6364322
Molecular Formula: C13H17NO3
Molecular Weight: 235.283
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 926230-52-6 |
|---|---|
| Molecular Formula | C13H17NO3 |
| Molecular Weight | 235.283 |
| IUPAC Name | 4-[(2-methylmorpholin-4-yl)methyl]benzoic acid |
| Standard InChI | InChI=1S/C13H17NO3/c1-10-8-14(6-7-17-10)9-11-2-4-12(5-3-11)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16) |
| Standard InChI Key | VOQFHFKQLBBNMR-UHFFFAOYSA-N |
| SMILES | CC1CN(CCO1)CC2=CC=C(C=C2)C(=O)O |
Introduction
Chemical Identity and Structural Properties
4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid belongs to the class of morpholine-containing aromatic acids. The free acid form (C₁₃H₁₇NO₃) has a molecular weight of 235.283 g/mol, while its hydrochloride salt (C₁₃H₁₈ClNO₃) weighs 271.74 g/mol . The structural distinction lies in the protonation state of the morpholine nitrogen, which influences physicochemical behavior.
Table 1: Comparative Physicochemical Properties
| Property | Free Acid (C₁₃H₁₇NO₃) | Hydrochloride Salt (C₁₃H₁₈ClNO₃) |
|---|---|---|
| Molecular Weight | 235.283 g/mol | 271.74 g/mol |
| Density | Not reported | Not reported |
| Melting Point | Not reported | Not reported |
| Solubility (Water) | Low | Moderate (salt-enhanced) |
| pKa (Carboxylic Acid) | ~4.2 (estimated) | ~4.2 (unaffected by salt) |
The IUPAC name, 4-[(2-methylmorpholin-4-yl)methyl]benzoic acid, reflects the substitution pattern: a 2-methylmorpholine group attached via a methylene bridge to the para position of benzoic acid. X-ray crystallography data, though unavailable, predicts a chair conformation for the morpholine ring and coplanar alignment between the aromatic systems.
Synthesis and Industrial Preparation
The synthesis typically involves a nucleophilic substitution reaction between 4-(bromomethyl)benzoic acid and 2-methylmorpholine under basic conditions. A patent-pending method for a structurally analogous compound (4-(4-methylpiperazinomethyl)benzoic acid dihydrochloride) highlights the challenges of impurity control during quaternary salt formation . Adapted protocols for the target compound include:
Stepwise Synthesis Protocol
-
Alkylation: React 4-(chloromethyl)benzoic acid with 2-methylmorpholine in n-butanol using potassium carbonate as a base.
-
Acidification: Treat the crude product with isopropanolic HCl to precipitate the hydrochloride salt.
-
Purification: Recrystallize from ethanol/water mixtures to achieve >99% purity .
Key impurities include quaternary ammonium byproducts and unreacted starting materials, necessitating rigorous chromatographic or recrystallization steps. Industrial-scale production faces hurdles in minimizing solvent waste and ensuring consistent yield above 85% .
Applications in Organic Synthesis and Drug Discovery
The compound serves as a versatile building block in medicinal chemistry. Its benzoic acid group enables carboxylate-mediated conjugation, while the morpholine moiety enhances solubility and bioavailability.
Table 2: Functional Applications
| Application Area | Role | Example Use Case |
|---|---|---|
| Peptide Mimetics | Backbone modification | Enhancing proteolytic stability |
| Enzyme Inhibitors | Allosteric site binding | Kinase inhibition assays |
| Prodrug Design | pH-sensitive release moiety | Colon-targeted drug delivery |
Biological studies suggest moderate affinity for GABA receptors and cytochrome P450 isoforms, though detailed mechanistic data remain unpublished. Recent efforts focus on derivatizing the morpholine ring to optimize blood-brain barrier permeability for central nervous system targets.
| Hazard Code | Risk Statement | Precautionary Measures |
|---|---|---|
| H315 | Causes skin irritation | Wear nitrile gloves |
| H319 | Causes serious eye irritation | Use goggles/face shield |
| H335 | May cause respiratory irritation | Use fume hood |
| H302 | Harmful if swallowed | Avoid eating/drinking in lab |
Storage recommendations include airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation. Spill management requires neutralization with sodium bicarbonate followed by silica gel absorption.
Analytical Characterization Techniques
Modern quality control employs multi-modal analysis:
-
Nuclear Magnetic Resonance (NMR):
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18, 5 µm; Mobile phase: 0.1% TFA in acetonitrile/water (70:30); Retention time: 6.8 min.
-
-
Mass Spectrometry (LC-MS):
Elemental analysis validates stoichiometry, with acceptable carbon/nitrogen ratios within ±0.4% of theoretical values .
Comparative Analysis with Structural Analogs
Replacing the morpholine ring with piperazine (as in the patent compound) alters electronic and steric profiles:
| Parameter | 4-[(2-Methylmorpholin-4-yl)methyl]benzoic Acid | 4-(4-Methylpiperazinomethyl)benzoic Acid |
|---|---|---|
| LogP (Calculated) | 1.2 | 0.8 |
| Hydrogen Bond Acceptors | 4 | 5 |
| Synthetic Yield | 78–85% | 65–72% |
The morpholine variant exhibits higher lipophilicity, favoring membrane permeability but reducing aqueous solubility—a trade-off addressed via salt formation .
Future Research Directions
-
Pharmacokinetic Profiling: Absence of in vivo ADME (absorption, distribution, metabolism, excretion) data limits therapeutic translation.
-
Crystallographic Studies: X-ray structures would clarify conformational preferences and guide computational modeling.
-
Toxicogenomics: Genome-wide association studies could identify susceptibility markers for occupational exposure risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume